![molecular formula C20H38N8O8 B1263991 Guadinomine A](/img/structure/B1263991.png)
Guadinomine A
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Overview
Description
Guadinomine A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Inhibitor of Type III Secretion System
Guadinomine A is part of a family of compounds known for their role as inhibitors of the Type III secretion system (TTSS) in Gram-negative bacteria. The TTSS is essential for the virulence of pathogenic bacteria like Escherichia coli, Salmonella spp., and Yersinia spp., making Guadinomine A a potent compound for anti-infective strategies. Guadinomines, including Guadinomine A, have shown strong inhibitory activity against TTSS-induced hemolysis, demonstrating their potential as novel antimicrobial agents (Holmes et al., 2012), (Iwatsuki et al., 2008).
Structural Analysis and Synthesis
The structural analysis of Guadinomine A has provided insights into its biochemical properties and potential applications. This includes the identification of its unique carbamoylated cyclic guanidinyl moiety. The successful total synthesis and determination of the absolute configuration of Guadinomine A have opened avenues for exploring its pharmaceutical applications and for designing analogs with improved efficacy (Hirose et al., 2011), (Hirose et al., 2008).
properties
Product Name |
Guadinomine A |
---|---|
Molecular Formula |
C20H38N8O8 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7,8-trihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H38N8O8/c1-7(2)13(18(34)35)27-16(32)8(3)25-17(33)12(22)9(21)4-5-11(29)15(31)14(30)10-6-28(20(24)36)19(23)26-10/h7-15,29-31H,4-6,21-22H2,1-3H3,(H2,23,26)(H2,24,36)(H,25,33)(H,27,32)(H,34,35)/t8-,9?,10?,11?,12?,13-,14?,15?/m0/s1 |
InChI Key |
KTOQSCPKEQMTEY-QIVTVABBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N |
synonyms |
guadinomine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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